molecular formula C22H20ClNO5S B2562026 3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid CAS No. 929974-81-2

3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid

Cat. No.: B2562026
CAS No.: 929974-81-2
M. Wt: 445.91
InChI Key: XBXRSIOIXLTJKQ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 929974-81-2, is a chemical with the molecular formula C22H20ClNO5S and a molecular weight of 445.92 . It is typically found in powder form .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid moiety, a sulfamoyl group, and two phenyl rings, one of which is substituted with a chlorine atom and the other with an ethoxy group . The InChI code for this compound is 1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found.

Scientific Research Applications

Environmental Degradation of Similar Compounds

A study by Li et al. (2016) focused on the microbial degradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1. Although not directly related to the compound of interest, this research highlights the environmental relevance of understanding the biodegradation pathways of complex organic molecules, including those with benzoic acid and sulfamoyl groups. It underscores the potential for microbial remediation techniques in mitigating the environmental impact of persistent organic pollutants (Li et al., 2016).

Synthesis and Chemical Properties

Research on the synthesis and characterization of new chemical structures involving benzoic acid derivatives demonstrates the versatility of these compounds in creating novel materials with potential applications in various fields. For instance, Morohashi et al. (2014) discussed the synthesis and properties of sulfonyl-bridged oligo(benzoic acid)s, showing their efficacy as metal extractants. Such studies indicate the importance of benzoic acid derivatives in synthesizing new compounds with specific functional properties, including applications in metal extraction and purification processes (Morohashi et al., 2014).

Antimicrobial and Biological Activity

The antimicrobial properties of compounds containing benzoic acid structures have been explored, with Desai et al. (2007) investigating the synthesis of quinazolines with potential as antimicrobial agents. This line of research suggests the biomedical applications of benzoic acid derivatives, highlighting their role in developing new therapeutic agents (Desai et al., 2007).

Organic Synthesis and Chemical Reactions

Studies on the synthesis of heterocyclic compounds and the exploration of their chemical reactions further underscore the significance of benzoic acid derivatives in organic chemistry. Mistry and Desai (2005) detailed the synthesis of novel heterocyclic azlactone derivatives, showcasing the utility of benzoic acid derivatives in creating complex organic molecules with potential applications in chemical synthesis and drug development (Mistry & Desai, 2005).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXRSIOIXLTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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